The compound is derived from the modification of benzamide structures, incorporating two fluorine atoms at the 2 and 6 positions of the benzene ring, which are known to enhance pharmacological properties. The methoxy-phenylbutyl side chain contributes to its lipophilicity and potential receptor interactions. This classification places it within a broader category of fluorinated organic compounds that have garnered interest for their enhanced biological activity compared to their non-fluorinated counterparts.
The synthesis of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide can be achieved through several methods, typically involving the following steps:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide can be described using its canonical SMILES representation: CC(C)(C1=CC=C(C=C1F)F)C(=O)N(COC)C
. Key features include:
The molecular formula is , with a molecular weight of approximately 296.33 g/mol.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The physical and chemical properties of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide include:
These properties are essential for applications in pharmaceutical formulations.
The potential applications of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide span various fields:
Research continues to explore its full range of applications based on ongoing studies into its biological activity and interaction profiles.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2